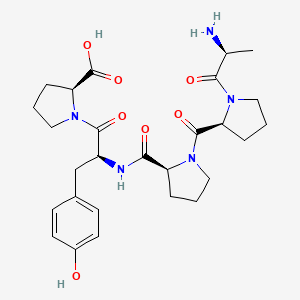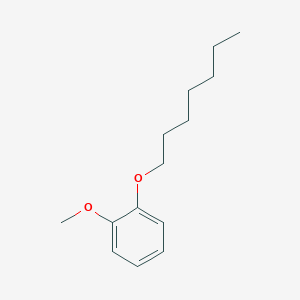
1-(Heptyloxy)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Heptyloxy)-2-methoxybenzene is an organic compound characterized by a benzene ring substituted with a heptyloxy group at the first position and a methoxy group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Heptyloxy)-2-methoxybenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 2-methoxyphenol (guaiacol) reacts with heptyl bromide in the presence of a strong base like sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Heptyloxy)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 1-(heptyloxy)-2-methylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation with palladium on carbon (Pd/C).
Substitution: HNO3/H2SO4 for nitration, H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: 1-(Heptyloxy)-2-methylbenzene.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Applications De Recherche Scientifique
1-(Heptyloxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a solvent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of fragrances, flavors, and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Heptyloxy)-2-methoxybenzene depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve disrupting the cell membrane integrity of microorganisms, leading to cell lysis. The compound’s hydrophobic heptyloxy chain allows it to integrate into lipid bilayers, while the methoxy group can participate in hydrogen bonding, enhancing its binding affinity to target sites.
Comparaison Avec Des Composés Similaires
1-(Heptyloxy)-2-methoxybenzene can be compared with other similar compounds such as:
1-(Heptyloxy)-4-methoxybenzene: Differing in the position of the methoxy group, which can influence its reactivity and biological activity.
1-(Heptyloxy)-2-ethoxybenzene: Featuring an ethoxy group instead of a methoxy group, affecting its solubility and chemical behavior.
1-(Heptyloxy)-2-hydroxybenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
906663-75-0 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1-heptoxy-2-methoxybenzene |
InChI |
InChI=1S/C14H22O2/c1-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3 |
Clé InChI |
ZETRYINZXQAGPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


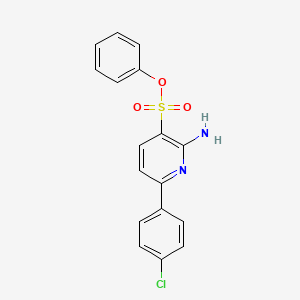
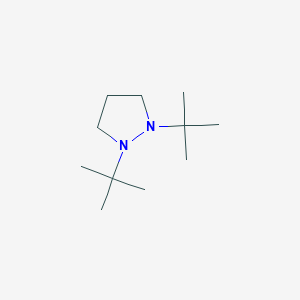
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
![Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B15168220.png)
![5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine](/img/structure/B15168228.png)
![5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15168236.png)
![Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B15168238.png)
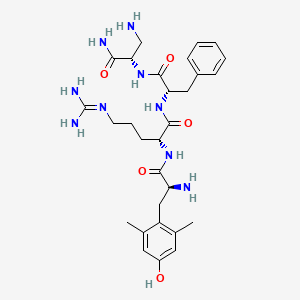

![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B15168252.png)

![Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B15168276.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B15168279.png)
